molecular formula C29H27FN2O4 B2379003 5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime CAS No. 477846-01-8

5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime

Cat. No. B2379003
CAS RN: 477846-01-8
M. Wt: 486.543
InChI Key: FTCVPEPFYJCFRR-WCMJOSRZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring which is a basic aromatic heterocycle, similar to benzene but with a nitrogen atom replacing one of the carbon atoms. The molecule also contains a fluorobenzyl group, a methoxybenzyl group, and an oxime group. The presence of these groups can significantly affect the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring would likely make the molecule relatively flat in that region. The different functional groups attached to the ring would likely be arranged in a way that minimizes steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions . The oxime group could potentially be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar oxime group and the aromatic ring might make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of intermediates for HIV-1 integrase inhibitors, demonstrating the importance in antiviral research. Boros et al. (2007) describe a scalable synthesis process for a related compound, highlighting its role in producing potential therapeutic agents (Boros et al., 2007).
  • Duan-zhi (2005) reports the synthesis of a chemically similar compound, indicating the compound's relevance in developing new chemical entities (Y. Duan-zhi, 2005).

Pharmacological Research

  • Monteagudo et al. (2007) utilized a fluorinated analogue in studies related to the metabolism and disposition of HIV integrase inhibitors, showcasing its use in drug metabolism research (Monteagudo et al., 2007).
  • Bekircan et al. (2008) synthesized derivatives for anticancer evaluation, suggesting the compound's utility in cancer research (Bekircan et al., 2008).

Molecular and Spectroscopic Analysis

  • Beytur and Avinca (2021) conducted a study involving a structurally similar compound for molecular, electronic, and spectroscopic analysis, indicating its application in molecular characterization (Beytur & Avinca, 2021).

Future Directions

The study of complex organic molecules like this one is a key part of medicinal chemistry. Understanding the properties and reactivity of these molecules can lead to the development of new drugs .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-[(E)-(4-methylphenyl)methoxyiminomethyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O4/c1-20-3-5-23(6-4-20)19-36-31-16-24-18-32(17-22-9-13-26(35-2)14-10-22)29(34)27(28(24)33)15-21-7-11-25(30)12-8-21/h3-14,16,18,33H,15,17,19H2,1-2H3/b31-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCVPEPFYJCFRR-WCMJOSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime

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